molecular formula C9H16Cl2N4O B1414473 2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride CAS No. 1229627-16-0

2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride

Cat. No.: B1414473
CAS No.: 1229627-16-0
M. Wt: 267.15 g/mol
InChI Key: IRWVSCPEZJBRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at position 2, a hydroxyl group at position 4, and a piperidinyl group at position 6. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary target of 2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound interacts with its target, PKB, in an ATP-competitive manner . It inhibits PKB with nanomolar potency and exhibits up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM . It also induces cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Biochemical Analysis

Biochemical Properties

2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of protein kinase B (PKB or Akt), a key enzyme in intracellular signaling pathways that regulate cell growth and survival . This inhibition occurs through binding interactions with the enzyme, leading to changes in its conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting protein kinase B, it can affect the PI3K-Akt signaling pathway, which is crucial for cell proliferation and survival . This modulation can lead to changes in gene expression and metabolic activity, impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an ATP-competitive inhibitor of protein kinase B, binding to the enzyme’s active site and preventing ATP from binding . This inhibition disrupts the enzyme’s activity, leading to downstream effects on cell signaling and function. Additionally, it may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of protein kinase B, resulting in prolonged effects on cellular function and signaling pathways.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits protein kinase B without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including disruptions in cellular metabolism and function. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its inhibition of protein kinase B affects the PI3K-Akt signaling pathway, which plays a critical role in cellular metabolism . This interaction can alter metabolic flux and metabolite levels, impacting overall cellular energy balance and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . For instance, its binding to protein kinase B can facilitate its transport to specific cellular compartments where the enzyme is active.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that it interacts with its target biomolecules, such as protein kinase B, in the appropriate cellular context, enhancing its efficacy and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Substitution Reactions: The amino group at position 2 and the hydroxyl group at position 4 can be introduced through nucleophilic substitution reactions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction using a piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.

    Reduction: The amino group at position 2 can be reduced to form an amine.

    Substitution: The piperidinyl group at position 6 can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: It is investigated for its potential effects on various biological pathways and its ability to modulate enzyme activity.

    Biochemistry: It is used in studies to understand its interaction with biomolecules such as proteins and nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidin-4-ol: Similar structure but lacks the piperidinyl group.

    6-(Piperidin-3-yl)pyrimidin-4-ol: Similar structure but lacks the amino group at position 2.

    2-Amino-4-hydroxypyrimidine: Similar structure but lacks the piperidinyl group at position 6.

Uniqueness

2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride is unique due to the presence of both the amino group at position 2 and the piperidinyl group at position 6, which can confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-amino-4-piperidin-3-yl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.2ClH/c10-9-12-7(4-8(14)13-9)6-2-1-3-11-5-6;;/h4,6,11H,1-3,5H2,(H3,10,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWVSCPEZJBRQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC(=O)NC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 2
2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 3
2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride
Reactant of Route 6
2-Amino-6-(piperidin-3-yl)pyrimidin-4-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.